3-(Piperidin-4-yl)aniline hydrochloride
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Overview
Description
3-(Piperidin-4-yl)aniline hydrochloride is a chemical compound that features a piperidine ring attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yl)aniline hydrochloride typically involves the reduction of nitro compounds followed by amination reactions. One common method includes the reduction of N-allyl-3-(4-nitrobenzophenone) pyridine quaternary ammonium salt using zinc chloride and sodium borohydride . The reaction is carried out at a temperature range of 20-30°C for 3-5 hours, followed by quenching with dilute hydrochloric acid and adjusting the pH to 10-12 using a base .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step processes that ensure high yield and purity. These methods may include hydrogenation, cyclization, and amination reactions, utilizing various catalysts and reagents to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-4-yl)aniline hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the aniline moiety can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(Piperidin-4-yl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-yl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in medicinal chemistry.
Aniline: An aromatic amine used as a precursor in the synthesis of dyes and pharmaceuticals.
Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Uniqueness
3-(Piperidin-4-yl)aniline hydrochloride is unique due to its combined structural features of both piperidine and aniline, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
721958-70-9 |
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Molecular Formula |
C11H18Cl2N2 |
Molecular Weight |
249.18 g/mol |
IUPAC Name |
3-piperidin-4-ylaniline;dihydrochloride |
InChI |
InChI=1S/C11H16N2.2ClH/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9;;/h1-3,8-9,13H,4-7,12H2;2*1H |
InChI Key |
NJMJINQVOSALJN-UHFFFAOYSA-N |
SMILES |
C1CNCCC1C2=CC(=CC=C2)N.Cl |
Canonical SMILES |
C1CNCCC1C2=CC(=CC=C2)N.Cl.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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